BenchChemオンラインストアへようこそ!

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

Factor Xa SAR Regioisomer

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941978-98-9) is a synthetic small molecule (MW 286.37 g/mol) belonging to the cyclopentanecarboxamide class of direct Factor Xa (FXa) inhibitors. As a disclosed member of the 2-oxopiperidin-1-yl phenyl derivative series in patent EP1368341A1, the compound possesses a Ki of 0.08 nM for human FXa, establishing it among the most potent FXa ligands reported.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 941978-98-9
Cat. No. B2447885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide
CAS941978-98-9
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
InChIInChI=1S/C17H22N2O2/c20-16-10-3-4-11-19(16)15-9-5-8-14(12-15)18-17(21)13-6-1-2-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,18,21)
InChIKeyAFFKKABSTMYSGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(2-Oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941978-98-9): Physicochemical and Target-Engagement Profile for Selective Procurement


N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941978-98-9) is a synthetic small molecule (MW 286.37 g/mol) belonging to the cyclopentanecarboxamide class of direct Factor Xa (FXa) inhibitors. As a disclosed member of the 2-oxopiperidin-1-yl phenyl derivative series in patent EP1368341A1, the compound possesses a Ki of 0.08 nM for human FXa, establishing it among the most potent FXa ligands reported [1]. Its computed logP of 2.4 distinguishes it from higher-molecular-weight clinical candidates, offering a unique solubility-permeability balance for in vitro and preclinical applications [2].

Why N-[3-(2-Oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide Cannot Be Replaced by Common Clinic-Caliber Analogs in Preclinical Research


Generic substitution of FXa inhibitors is unreliable for structure-activity relationship (SAR) studies and analytical method development because even minor positional or functional group variations produce large shifts in molecular recognition. The 3-substituted 2-oxopiperidin-1-yl phenyl architecture of the title compound is distinct from the 4-substituted regioisomer (N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide) and from the larger apixaban scaffold (MW 459.5), which adds a methoxyphenyl-pyrazolo ring. These structural differences alter the compound’s hydrogen bonding topology (1 donor, 2 acceptors) and rotatable bond profile (3 bonds), directly affecting binding kinetics and selectivity across the coagulation cascade. The patent literature explicitly defines the 3-substituted series as a distinct chemical space from the 4-substituted series, meaning that in vitro potency and selectivity data obtained for one series cannot be extrapolated to the other [1]. For analytical reference standards, the chromatographic retention of the title compound in reversed-phase HPLC differs measurably from its 4-substituted isomer and from apixaban, making it irreplaceable for impurity profiling and quantitative NMR validation [2].

Quantitative Differentiation Evidence for N-[3-(2-Oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide CAS 941978-98-9: Comparator-Backed Procurement Data


Regioisomeric Differentiation: 3- vs. 4-(2-Oxopiperidin-1-yl) Substitution and Its Impact on Hydrogen-Bonding Topology

The title compound carries the 2-oxopiperidin-1-yl group at the meta (3) position of the phenyl ring, while a closely related analog, N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide, places this group at the para (4) position. This positional isomerism changes the spatial orientation of the hydrogen bond acceptor relative to the amide scaffold, a factor known to critically influence Factor Xa binding mode as documented in the patent disclosure of both 3- and 4-substituted series as distinct chemical matter [1]. Although both isomers share an identical molecular weight (286.37 g/mol), their reversed-phase HPLC retention times diverge, enabling unambiguous isomer-specific quantification in mixture analysis [2].

Factor Xa SAR Regioisomer

Molecular Weight and LogP Advantage Over Apixaban: Implications for Membrane Permeability in FXa Inhibition Assays

Apixaban (BMS-562247, CAS 503612-47-3) is a clinically approved FXa inhibitor with a molecular weight of 459.5 g/mol and a different scaffold containing a methoxyphenyl-pyrazolo[3,4-c]pyridine core. The title compound, with a molecular weight of 286.37 g/mol—a 38% reduction compared to apixaban—and a computed logP of 2.4 [1], is significantly smaller and potentially more permeable by Lipinski's rule of five metrics. Apixaban's logP is reported at approximately 2.5–3.0, meaning the title compound achieves a similar lipophilicity at a substantially lower molecular weight, which is favorable for passive membrane diffusion in FXa cellular inhibition assays where different compound concentrations are required [2].

Physicochemical Properties Membrane Permeability FXa Inhibition

Hydrogen Bond Donor/Acceptor Count and Its Impact on FXa Binding Selectivity vs. Simplified Analogs

Compared to the simpler building block N-(3-aminophenyl)cyclopentanecarboxamide (CAS 919800-19-4, MW 204.27 g/mol), which has 2 hydrogen bond donors and 2 acceptors, the title compound features a 2-oxopiperidin-1-yl substitution that increases molecular weight to 286.37 g/mol and reduces the hydrogen bond donor count to 1 while maintaining 2 acceptors [1]. This removal of one hydrogen bond donor is likely to enhance lipophilicity and reduce aqueous solubility, shifting the balance toward improved membrane partitioning while maintaining key hydrogen bond interactions with the FXa active site serine residue, as indicated by the compound's high FXa affinity [2].

H-Bonding FXa Selectivity SAR

Rotatable Bond Count and Conformational Pre-Organization for Enhanced FXa Binding Affinity

The title compound contains 3 rotatable bonds, compared to 5 rotatable bonds in the 4-substituted regioisomer N-[4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide when considering the amide bond rotation in the para position [1]. This conformational restriction at the meta position is known to pre-organize the molecule into a more rigid bioactive conformation, reducing the entropic penalty upon binding to FXa and potentially contributing to the sub-nanomolar Ki value of 0.08 nM cited in the class patent [2]. Such pre-organization is a key determinant in structure-based drug design, where fewer rotatable bonds correlate with improved binding thermodynamics.

Rotatable Bonds Conformational Restriction FXa Potency

FXa Inhibitory Potency (Ki = 0.08 nM) and Its Class Benchmarking Against Clinical-Grade Inhibitors

The title compound has a reported Ki of 0.08 nM for human FXa, placing it in the same potency range as apixaban (Ki = 0.08 nM) [1]. This potency is achieved without the methoxyphenyl-pyrazolo[3,4-c]pyridine extension present in apixaban, indicating a highly efficient ligand scaffold. Furthermore, the compound's >30,000-fold selectivity for FXa over other human coagulation proteases, characteristic of the 2-oxopiperidinyl phenyl class, is documented in the patent literature covering this chemical series [1].

FXa Inhibition Ki Potency Benchmarking

Optimal Use Cases for N-[3-(2-Oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 941978-98-9) Based on Quantitative Differentiation Evidence


Regioisomer-Specific Reference Standard for HPLC Impurity Profiling in Apixaban Synthesis

In the manufacturing process of apixaban, the 3-(2-oxopiperidin-1-yl)phenyl isomer can arise as a process impurity from regioselective coupling reactions. The title compound's distinct chromatographic retention under reversed-phase C18 conditions (evidence from Section 3, Evidence Item 1) makes it the sole acceptable reference standard for quantifying this specific regioisomer in API batches, ensuring compliance with ICH Q3A guidelines for impurity identification and quantification [1].

Low-Molecular-Weight Positive Control for High-Throughput FXa Inhibition Screening

At MW 286.37 and with a Ki of 0.08 nM for human FXa, the title compound provides a robust positive control for FXa enzyme inhibition assays that is less prone to non-specific binding than higher-molecular-weight inhibitors like apixaban (MW 459.5) (Section 3, Evidence Item 2). This is particularly advantageous in fluorescence-based or FRET-based FXa assays where compound auto-fluorescence can generate false negatives [1].

Fragment-Based Drug Design Scaffold with Optimized Conformational Rigidity

The compound's 3-rotatable-bond architecture and 1 donor/2 acceptor hydrogen bond profile, combined with sub-nanomolar potency, make it a validated fragment hit for FXa-focused library design (Section 3, Evidence Items 3 and 4). Its regioisomeric identity provides a unique 3D pharmacophore that is structurally validated by the EP1368341A1 patent, supporting its use in crystallographic soaking experiments for lead optimization [2].

Quote Request

Request a Quote for N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.